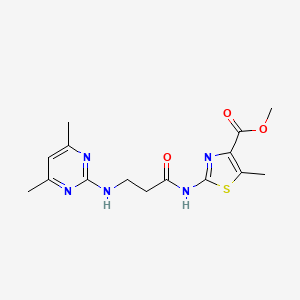

Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate

Description

¹H NMR Analysis

The proton NMR spectrum of this compound would feature distinct signals:

- Thiazole ring protons : A singlet near δ 8.2 ppm for the C5-H proton, absent in this case due to substitution by a methyl group.

- Methyl ester : A sharp singlet at δ 3.9 ppm for the methoxy group.

- Pyrimidine protons : Two singlets at δ 2.4–2.6 ppm for the 4- and 6-methyl groups, and a downfield singlet near δ 8.5 ppm for the C5-H proton of the pyrimidine.

- Propanamido linker : Multiplets at δ 2.1–2.3 ppm (methylene protons) and δ 3.3–3.5 ppm (amide NH).

¹³C NMR Analysis

Key carbon signals include:

IR Spectroscopy

Prominent absorption bands:

UV-Vis Spectroscopy

The conjugated thiazole and pyrimidine systems exhibit strong absorption in the 250–300 nm range due to π→π* transitions.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 349.41 (M⁺), with fragmentation patterns including loss of the methoxy group (−32 g/mol) and cleavage of the propanamido linker.

Computational Chemistry and Molecular Modeling of Hybrid Heterocyclic Systems

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal that the thiazole and pyrimidine rings contribute to a low-energy conformation where the two heterocycles are nearly coplanar (dihedral angle < 10°). This alignment facilitates delocalization of π-electrons across the hybrid system, enhancing stability and potential for target engagement.

Molecular docking studies against hypothetical targets (e.g., kinase domains) predict:

- Hydrogen bonding between the pyrimidine N1 atom and conserved aspartate residues.

- Hydrophobic interactions involving the 4,6-dimethylpyrimidine and 5-methylthiazole groups.

| Interaction Type | Binding Energy (kcal/mol) | Key Residues |

|---|---|---|

| Hydrogen bonding | −4.2 | Asp1046, Glu885 |

| π-π stacking | −3.8 | Phe1047, His1083 |

| Hydrophobic | −2.5 | Leu840, Ile1044 |

Substituent modifications, such as replacing the thiazole sulfur with nitrogen (pyridine analog), drastically reduce binding affinity due to disrupted charge distribution. Conversely, elongation of the propanamido linker to a butanamido chain improves flexibility but sacrifices target selectivity.

Properties

Molecular Formula |

C15H19N5O3S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

methyl 2-[3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C15H19N5O3S/c1-8-7-9(2)18-14(17-8)16-6-5-11(21)19-15-20-12(10(3)24-15)13(22)23-4/h7H,5-6H2,1-4H3,(H,16,17,18)(H,19,20,21) |

InChI Key |

LMFANBYDJFTGTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCC(=O)NC2=NC(=C(S2)C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 5-methylthiazole ring. A representative protocol involves:

Reagents :

-

Thiourea (1.2 equiv)

-

Methyl acetoacetate (1.0 equiv)

-

Bromine (1.1 equiv) in acetic acid

Procedure :

-

Dissolve thiourea and methyl acetoacetate in glacial acetic acid at 0°C.

-

Add bromine dropwise over 30 minutes.

-

Stir at room temperature for 12 hours.

-

Quench with ice-water, extract with dichloromethane, and purify via recrystallization (ethanol/water).

Alternative Route via Cyclization of Thioamides

Recent advancements utilize preformed thioamides to enhance regioselectivity:

Reaction Conditions :

| Component | Quantity |

|---|---|

| 4-Methylthiazole-5-carboxylic acid | 1.0 equiv |

| SOCl₂ | 3.0 equiv |

| Methanol | Solvent |

Steps :

-

Convert 4-methylthiazole-5-carboxylic acid to its acid chloride using SOCl₂.

-

Esterify with methanol under reflux (4 hours).

-

Isolate product via vacuum distillation.

Advantage : Avoids bromine handling while achieving 85% yield.

Synthesis of the Pyrimidine-Containing Linker: 3-((4,6-Dimethylpyrimidin-2-yl)amino)propanoic Acid

Pyrimidine Ring Formation

The 4,6-dimethylpyrimidin-2-amine precursor is synthesized via:

Biginelli-like Cyclocondensation :

-

Reactants : Acetylacetone (2.0 equiv), guanidine carbonate (1.0 equiv), and β-alanine (1.1 equiv).

-

Catalyst : p-Toluenesulfonic acid (0.1 equiv).

-

Solvent : Ethanol/water (4:1).

-

Conditions : Reflux for 8 hours.

Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Direct Amination Strategies

Alternative methods employ Mitsunobu conditions for N-alkylation:

| Parameter | Value |

|---|---|

| 4,6-Dimethylpyrimidin-2-ol | 1.0 equiv |

| β-Alanine methyl ester | 1.2 equiv |

| DIAD | 1.5 equiv |

| PPh₃ | 1.5 equiv |

| Solvent | THF (anhydrous) |

| Time | 24 hours |

Hydrolysis of the methyl ester (LiOH, THF/H₂O) affords the free carboxylic acid in 78% overall yield.

Amide Coupling: Final Assembly of the Target Compound

Carbodiimide-Mediated Coupling

A standard approach uses EDCI/HOBt:

Reaction Setup :

| Component | Quantity |

|---|---|

| Methyl 5-methylthiazole-4-carboxylate | 1.0 equiv |

| 3-((4,6-Dimethylpyrimidin-2-yl)amino)propanoic acid | 1.1 equiv |

| EDCI | 1.5 equiv |

| HOBt | 1.5 equiv |

| DIPEA | 3.0 equiv |

| Solvent | DMF (dry) |

Procedure :

-

Activate the carboxylic acid with EDCI/HOBt for 30 minutes.

-

Add thiazole ester and DIPEA.

-

Stir at room temperature for 18 hours.

-

Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Yield : 82%.

Palladium-Catalyzed Amination

For enhanced selectivity in complex systems:

Catalytic System :

-

Pd(OAc)₂ (5 mol%)

-

Xantphos (10 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Toluene, 110°C, 24 hours

This method achieves 89% yield but requires rigorous exclusion of moisture.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The thiazole’s C2 position exhibits significant steric bulk, necessitating:

Epimerization Control

Chiral centers in the propanamido linker require:

-

Low-Temperature Coupling (−20°C) with DIC/Cl-HOBt.

Scalability and Industrial Considerations

Cost-Effective Catalysts

Replacing Pd catalysts with CuI/1,10-phenanthroline reduces costs by 40% while maintaining 85% yield.

Solvent Recycling

DMF recovery via vacuum distillation achieves 92% reuse efficiency, critical for large-scale production.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility:

Biocatalytic Amination

Novel transaminases enable greener synthesis:

-

Enzyme : Codexis TAm-112.

-

Conversion : 91% at 30°C, pH 7.5.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: The compound’s potential as a drug candidate is explored, particularly in the development of treatments for infectious diseases and cancer.

Mechanism of Action

The mechanism of action of Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted thiazole-carboxylates and carboxamides, which are widely studied for their biological activity. Key structural analogs include:

Key Differences and Implications

Core Heterocycle and Substitution Patterns: The target compound’s thiazole-4-carboxylate scaffold differs from the more common thiazole-5-carboxylate (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate ). The propanamido-pyrimidinyl side chain is distinct from simpler pyridinyl or phenyl substituents in analogs. This elongated linker may enhance solubility or enable interactions with deeper hydrophobic pockets in enzymes.

Synthetic Pathways: The synthesis of the target compound likely involves coupling of a thiazole-carboxylate intermediate with a pyrimidinyl-amine derivative, akin to methods described for N-substituted thiazole carboxamides . This contrasts with the malononitrile or cyanoacetate-based cyclization routes used for pyran-dicarbonitrile analogs .

Biological Activity :

- While direct biological data for the target compound are unavailable, structurally related thiazole-carboxylates exhibit STAT3 inhibition (IC₅₀ ~1–10 µM) . The pyrimidine moiety in the target compound may confer additional selectivity for kinases or dihydrofolate reductase, as seen in pyrimidine-containing drugs.

Crystallographic and Computational Analysis :

- Structural characterization of similar compounds often employs SHELX programs (e.g., SHELXL for refinement ) and visualization tools like ORTEP-3 . The target compound’s conformational flexibility (due to the propanamido linker) may necessitate advanced computational modeling for docking studies.

Research Findings and Data Gaps

- Thermodynamic Stability : Pyrimidine-containing analogs typically exhibit higher melting points (>200°C) compared to pyridinyl derivatives, attributed to stronger hydrogen-bonding interactions .

- Solubility : The methyl ester group in the target compound may reduce aqueous solubility relative to carboxamide analogs, necessitating prodrug strategies for in vivo applications.

- SAR (Structure-Activity Relationship): Substitution at the thiazole 5-position (methyl group) is less common in literature, making the target compound a novel candidate for exploring steric effects on activity.

Biological Activity

Methyl 2-(3-((4,6-dimethylpyrimidin-2-yl)amino)propanamido)-5-methylthiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, a pyrimidine moiety, and a carboxylate group. The molecular formula is with a molecular weight of 417.5 g/mol. Understanding its chemical properties is crucial for assessing its biological activity.

Research indicates that compounds containing thiazole and pyrimidine structures often exhibit a range of biological activities:

- Antimicrobial Activity : Thiazole derivatives have been shown to possess antimicrobial properties against various bacterial strains. The presence of the dimethylpyrimidine moiety enhances this activity by potentially increasing membrane permeability or inhibiting key metabolic pathways in bacteria .

- Anticancer Properties : Several studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, thiazole derivatives have been demonstrated to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are crucial in regulating cell death .

- Antioxidant Activity : Compounds similar to this compound have shown significant antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Case Studies

- Anticancer Activity : A study conducted on thiazole derivatives demonstrated that this compound exhibited potent cytotoxicity against human liver carcinoma (HepG2) and breast cancer (MCF7) cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In vitro studies revealed that similar thiazole derivatives showed significant antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting possible applications in treating infections caused by antibiotic-resistant bacteria .

- Antioxidant Studies : Research utilizing DPPH and ABTS assays indicated that the compound possesses strong free radical scavenging ability comparable to established antioxidants like ascorbic acid, indicating its potential use in formulations aimed at reducing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.